Methyl 3-amino-5-morpholino-2-nitrobenzoate
CAS No.: 1203486-58-1
Cat. No.: VC8217037
Molecular Formula: C12H15N3O5
Molecular Weight: 281.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203486-58-1 |
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Molecular Formula | C12H15N3O5 |
Molecular Weight | 281.26 g/mol |
IUPAC Name | methyl 3-amino-5-morpholin-4-yl-2-nitrobenzoate |
Standard InChI | InChI=1S/C12H15N3O5/c1-19-12(16)9-6-8(14-2-4-20-5-3-14)7-10(13)11(9)15(17)18/h6-7H,2-5,13H2,1H3 |
Standard InChI Key | SPUYYZLFCCMVTK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=CC(=C1)N2CCOCC2)N)[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)N2CCOCC2)N)[N+](=O)[O-] |
Introduction
Methyl 3-amino-5-morpholino-2-nitrobenzoate is a complex organic compound with the chemical formula C12H15N3O5. It is characterized by the presence of a morpholine ring, an amino group, and a nitro group attached to a benzoate moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
Biological Activity
Research on Methyl 3-amino-5-morpholino-2-nitrobenzoate is limited, but compounds with similar structures often exhibit significant biological activities. For instance, related compounds have shown anti-inflammatory, anticancer, and antioxidant properties. The presence of a nitro group in this compound may enhance its biological activity compared to its non-nitrated counterparts.
Synthesis
The synthesis of Methyl 3-amino-5-morpholino-2-nitrobenzoate typically involves multiple steps, starting from simpler benzoate derivatives. The introduction of the morpholine ring and nitro group requires specific conditions to ensure high yield and purity. Continuous flow reactors are often used in industrial settings to optimize these processes.
Potential Applications
Given its structural features, Methyl 3-amino-5-morpholino-2-nitrobenzoate could be explored for various therapeutic applications:
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Anticancer Activity: The nitro group may enhance its ability to interact with biological targets involved in cancer cell proliferation.
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Anti-inflammatory Effects: Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways.
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Antioxidant Properties: These could contribute to protective effects against oxidative stress-related diseases.
Comparison with Related Compounds
Compound | Structure Highlights | Unique Properties |
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Methyl 3-amino-5-morpholino-2-nitrobenzoate | Contains a nitro group | Enhanced anti-cancer activity potential |
Methyl 3-amino-5-morpholino-benzoate | No nitro group | Anti-inflammatory and anticancer properties |
Methyl 3-amino-5-morpholino-2-chlorobenzoate | Contains a chlorine substituent | Different pharmacokinetics |
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